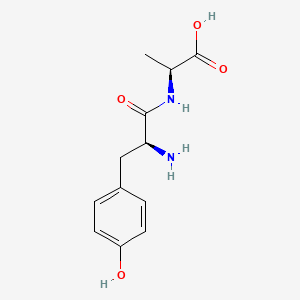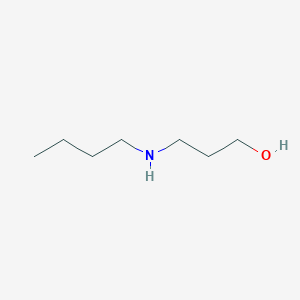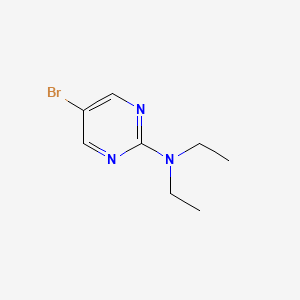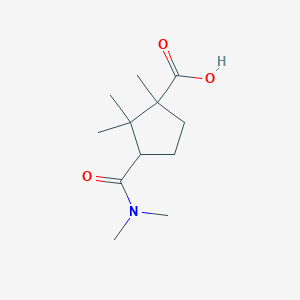
Tyr-Ala
Übersicht
Beschreibung
Tyrosine-alanine, commonly referred to as Tyr-Ala, is a dipeptide composed of the amino acids tyrosine and alanine. This compound has garnered significant attention due to its potential health benefits, particularly its antioxidant properties and its role in regulating glycometabolism .
Wissenschaftliche Forschungsanwendungen
Tyr-Ala has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study peptide synthesis and reactions.
Biology: In biological research, this compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in medical research, particularly in the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of Tyr-Ala involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to regulate the PI3K/Akt signaling pathway, which is associated with glycometabolism . Additionally, this compound can inhibit cathepsin L, a protease involved in viral entry, making it a potential antiviral agent .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tyr-Ala plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus have been used to synthesize this compound . These enzymes facilitate the condensation of tyrosine and alanine to form the dipeptide. Additionally, this compound has been shown to promote melanin synthesis in certain cell types .
Cellular Effects
This compound influences various cellular processes and functions. In studies involving B16-F10 mouse melanoma cells, this compound was found to promote melanin production without exhibiting toxic effects at concentrations ranging from 100 to 800 μmol/L . This suggests that this compound can modulate cell signaling pathways and gene expression related to melanin synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, influencing their activity. For example, the enzymatic synthesis of this compound involves the binding of tyrosine and alanine to L-amino acid ligases, leading to the formation of the dipeptide . This interaction is crucial for the efficient production of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under specific conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have indicated that this compound can maintain its activity and promote melanin synthesis over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, this compound promotes melanin synthesis without causing toxicity . At higher doses, there may be adverse effects, although specific toxic thresholds have not been extensively studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as L-amino acid ligases and polyphosphate kinase, which are essential for its synthesis . These interactions influence metabolic flux and the levels of metabolites involved in the synthesis of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Ala can be achieved through various methods. One efficient approach involves the use of L-amino acid ligase coupled with an ATP regeneration system. In this method, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus are employed to catalyze the condensation of tyrosine and alanine . The reaction is optimized by using polyphosphate kinase for ATP regeneration, resulting in a high yield of this compound .
Another method involves solid-phase enzymatic peptide synthesis (SPEPS) using recombinant carboxypeptidase Y as the catalyst. This method involves three steps: attaching the N-protected acyl donor to a solid resin, coupling with the amino acid, and then cleaving the product from the resin .
Industrial Production Methods
Industrial production of this compound typically employs enzymatic cascade catalysis due to its high yield and substrate specificity. This method is environmentally friendly and has been successfully applied to the production of various bio-chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Tyr-Ala undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tyr-Ala include other dipeptides such as alanine-tyrosine (Ala-Tyr) and tyrosine-glycine (Tyr-Gly). These compounds share structural similarities but differ in their specific amino acid sequences and properties.
Uniqueness of this compound
This compound is unique due to its specific combination of tyrosine and alanine, which imparts distinct antioxidant properties and the ability to regulate glycometabolism. This makes it particularly valuable in medical research for the treatment of conditions like type 2 diabetes .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUJNGEGZDXGO-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317223 | |
| Record name | Tyrosylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
730-08-5 | |
| Record name | Tyrosylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)



![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)





![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)